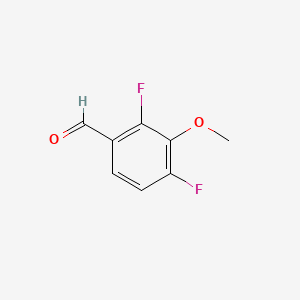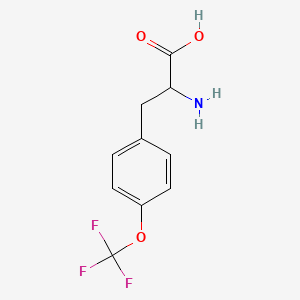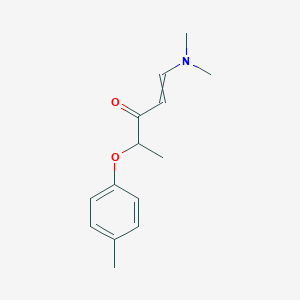![molecular formula C23H22N2O5S B1334018 Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid CAS No. 149563-21-3](/img/structure/B1334018.png)
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the field of organic chemistry due to its potential applications in medicinal chemistry and synthetic organic chemistry. The presence of the Fmoc (fluorenylmethyloxycarbonyl) group makes it particularly useful in peptide synthesis as a protecting group for amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. One common method involves the use of a Diels-Alder reaction to construct the bicyclic framework, followed by functional group modifications to introduce the amino and carboxylic acid groups. The Fmoc group is then introduced using standard Fmoc protection chemistry, which involves the reaction of the amine with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact
Chemical Reactions Analysis
Types of Reactions
Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[430]nonane-9-carboxylic acid is used as a building block for the synthesis of complex molecules
Biology
In biology, this compound can be used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for amino acids, allowing for the stepwise construction of peptides.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. The bicyclic structure can mimic natural products, making it a valuable scaffold for drug design.
Industry
In industry, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. In medicinal chemistry, the bicyclic structure can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of atoms and functional groups.
Fmoc-protected amino acids: These compounds also contain the Fmoc group but have different core structures.
Uniqueness
The uniqueness of Fmoc-(3s,6s,9r)-2-oxo-3-amino-7-thia-1-azabicyclo[4.3.0]nonane-9-carboxylic acid lies in its specific bicyclic structure and the presence of the Fmoc group. This combination allows for unique reactivity and applications in various fields, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R,6S,8aS)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c26-21-18(9-10-20-25(21)19(12-31-20)22(27)28)24-23(29)30-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-20H,9-12H2,(H,24,29)(H,27,28)/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWABBJIOTKTQFS-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N(C(CS2)C(=O)O)C(=O)C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2N([C@@H](CS2)C(=O)O)C(=O)[C@H]1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
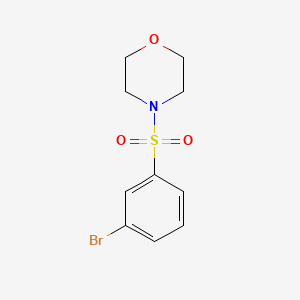
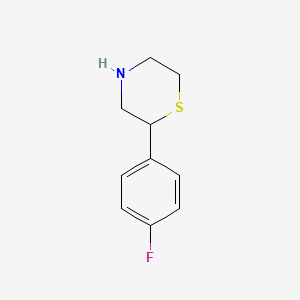
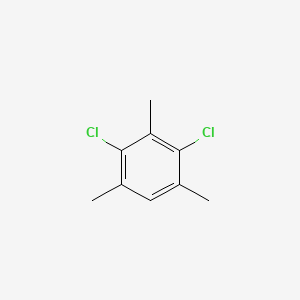
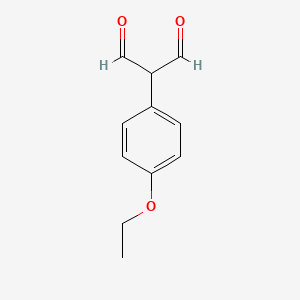

![Methyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B1333957.png)
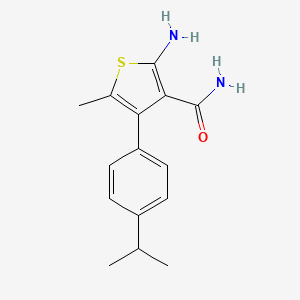
![ethyl N-[3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-cyanoprop-2-enoyl]carbamate](/img/structure/B1333959.png)
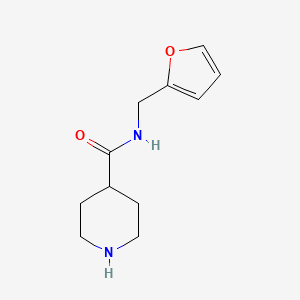
![4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1333963.png)
![2-Amino-3-[(5-chloro-2-prop-2-ynoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1333967.png)
